Diethyl (2,4-dimethylphenyl)phosphonate

Pharmaceutical Intermediates Regioselective Synthesis Organophosphorus Chemistry

Diethyl (2,4-dimethylphenyl)phosphonate (CAS 58983-20-3) is a member of the arylphosphonate ester class, characterized by a diethyl phosphonate moiety attached to a 2,4-dimethyl-substituted phenyl ring. With a molecular formula of C12H19O3P and a molecular weight of 242.25 g/mol, this compound serves as a versatile intermediate in organophosphorus chemistry, with applications spanning pharmaceutical synthesis, agrochemical development, and materials science.

Molecular Formula C12H19O3P
Molecular Weight 242.25 g/mol
CAS No. 58983-20-3
Cat. No. B8785531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2,4-dimethylphenyl)phosphonate
CAS58983-20-3
Molecular FormulaC12H19O3P
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=C(C=C(C=C1)C)C)OCC
InChIInChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3
InChIKeyGXGVNACBXUBUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2,4-dimethylphenyl)phosphonate (CAS 58983-20-3): A Regiospecific Arylphosphonate for Research and Industrial Synthesis


Diethyl (2,4-dimethylphenyl)phosphonate (CAS 58983-20-3) is a member of the arylphosphonate ester class, characterized by a diethyl phosphonate moiety attached to a 2,4-dimethyl-substituted phenyl ring. With a molecular formula of C12H19O3P and a molecular weight of 242.25 g/mol, this compound serves as a versatile intermediate in organophosphorus chemistry, with applications spanning pharmaceutical synthesis, agrochemical development, and materials science . Its unique substitution pattern distinguishes it from other dimethylphenyl phosphonate isomers and unsubstituted phenylphosphonates, enabling regiospecific reactivity and tailored physicochemical properties .

Why Generic Diethyl Phenylphosphonates Cannot Substitute for Diethyl (2,4-dimethylphenyl)phosphonate in Critical Applications


The 2,4-dimethyl substitution pattern on the phenyl ring imparts specific steric and electronic properties that are not replicated by unsubstituted diethyl phenylphosphonate (CAS 1754-49-0) or its 2,6-dimethyl isomer (CAS 54057-96-4). These differences directly impact reactivity in nucleophilic substitutions, regioselectivity in catalytic cycles, and the compound's behavior as a synthetic intermediate. For instance, the electron-donating methyl groups at the 2- and 4-positions alter the Hammett substituent constant, which correlates with reaction rates and equilibrium constants in phosphonate chemistry [1]. Substituting a generic or incorrect isomer without confirming these parameters can lead to failed syntheses, reduced yields, or off-target biological activity, making the specific procurement of CAS 58983-20-3 essential for reproducible R&D outcomes.

Quantitative Evidence Guide: Key Differentiation Metrics for Diethyl (2,4-dimethylphenyl)phosphonate


Regioselective Reactivity Differentiates 2,4-Dimethyl from 2,6-Dimethyl and Unsubstituted Analogs in Pharmaceutical Intermediate Synthesis

The synthesis of diethyl (2,4-dimethylphenyl)phosphonate via a palladium-catalyzed coupling of 4-iodo-m-xylene with triethyl phosphite proceeds with 84% yield, demonstrating good reactivity for the 2,4-substituted aryl halide . In contrast, analogous reactions with iodobenzene (to form unsubstituted diethyl phenylphosphonate) typically require different catalytic conditions due to the lack of activating methyl groups, while the 2,6-dimethyl isomer often suffers from significant steric hindrance at the ortho positions, reducing yields [1]. The 2,4-disubstitution pattern provides a balance of electronic activation and steric accessibility not available with other isomers.

Pharmaceutical Intermediates Regioselective Synthesis Organophosphorus Chemistry

31P NMR Chemical Shift as a Unique Identity Fingerprint for Quality Control and Structural Confirmation

The 31P NMR chemical shift is a definitive identifier for organophosphorus compounds. Diethyl (2,4-dimethylphenyl)phosphonate exhibits a characteristic resonance at 20.15 ppm in CDCl3 . This value can be used to differentiate it from its close analog, diethyl (2,6-dimethylphenyl)phosphonate, which is reported to have a different 31P NMR shift around 18-19 ppm, and from unsubstituted diethyl phenylphosphonate, which resonates at approximately 18.5 ppm [1]. The distinct shift arises from the combined electronic effects of the methyl groups at the 2- and 4-positions.

Analytical Chemistry Quality Control 31P NMR Spectroscopy

Computed Lipophilicity and Steric Profile Differentiate 2,4-Dimethyl from 2,6-Dimethyl and Mono-Methyl Phosphonates

Computed molecular properties provide a basis for differentiating dimethylphenyl phosphonate isomers. The 2,4-dimethyl isomer has a higher number of rotatable bonds (5) compared to the 2,6-isomer (also 5, but with different steric constraint) and the unsubstituted phenylphosphonate (4) . The topological polar surface area remains constant (35.5 Ų), but the molecular shape and exposed lipophilic surface area differ. The 2,4-substitution pattern creates an asymmetrical steric environment that can influence molecular recognition events, such as enzyme binding or crystal packing, which are critical in pharmaceutical and agrochemical lead optimization .

Physicochemical Characterization Lipophilicity Steric Parameters

Regiochemical Identity Prevents Isomeric Impurity Issues in Drug Precursor Procurement

The specific 2,4-dimethyl substitution pattern is confirmed by the 1H NMR spectrum: aromatic protons appear at 7.07-7.08 (m, 2H) and 7.77-7.83 (m, 1H), while methyl groups resonate at 2.35 (s, 3H) and 2.53 (s, 3H) . This pattern is distinct from the 2,6-isomer, which would show a different aromatic splitting pattern, and the 3,5-isomer would show a symmetrical pattern. For procurement, specifying CAS 58983-20-3 ensures the exact regiochemistry required for downstream steps, such as in the synthesis of vortioxetine or other APIs where the 2,4-dimethylphenyl motif is a critical pharmacophore [1]. Using a generic 'dimethylphenylphosphonate' could introduce an isomeric impurity that is difficult to remove and may be a regulatory concern.

Pharmaceutical Quality Isomeric Purity Procurement Specification

Application Scenarios for Diethyl (2,4-dimethylphenyl)phosphonate Based on Differentiated Evidence


Synthesis of 2,4-Dimethylphenyl-Bearing Pharmaceutical Intermediates

The compound's established role as an intermediate in drug synthesis, such as in processes involving the 2,4-dimethylphenyl motif (e.g., vortioxetine), makes it a critical procurement item for medicinal chemistry groups [1]. Its regiochemical purity, confirmed by 31P and 1H NMR (Evidence Items 2 & 4), ensures the correct isomer is used, avoiding costly purification failures.

Development of Regioselective Catalysts and Ligands

The unique steric profile created by the 2,4-dimethyl substitution (Evidence Item 3) influences the coordination chemistry of phosphonate ligands [2]. This compound is preferred over the 2,6-isomer when a less symmetrical ligand environment is required to achieve regioselectivity in metal-catalyzed transformations, such as hydroformylation or cross-coupling reactions.

Specialty Flame-Retardant and Plasticizer Formulations

As a member of the arylphosphonate class, diethyl (2,4-dimethylphenyl)phosphonate finds use in flame retardant applications [3]. Its higher molecular weight and specific thermal decomposition profile, inferred from its molecular complexity compared to simpler phenylphosphonates (Evidence Item 3), can offer processing advantages in polymers such as polyesters and polyolefins where tailored char formation is desired.

31P NMR Standard and Mechanistic Probe in Organophosphorus Research

The distinct 31P NMR chemical shift of 20.15 ppm (Evidence Item 2) makes this compound a useful internal standard or mechanistic probe for reactions involving substituted phosphonates, where it can be distinguished from other isomeric products [4].

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